molecular formula C27H22BrClN4O2S B11523383 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B11523383
M. Wt: 581.9 g/mol
InChI Key: IABVNNCJWCVQGB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrazole structure, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several scientific research applications:

    Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Its unique structure makes it a candidate for use in materials science and the development of new industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets depend on the context of its use, but it generally involves binding to proteins or other biomolecules, altering their function and leading to downstream effects. Detailed studies are required to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate stands out due to its unique combination of functional groups and aromatic rings

Properties

Molecular Formula

C27H22BrClN4O2S

Molecular Weight

581.9 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate

InChI

InChI=1S/C27H22BrClN4O2S/c1-16-5-7-17(8-6-16)22-14-23(18-9-11-19(28)12-10-18)33(31-22)27(30)36-24-15-25(34)32(26(24)35)21-4-2-3-20(29)13-21/h2-13,23-24,30H,14-15H2,1H3

InChI Key

IABVNNCJWCVQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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